Product packaging for Lutetium nitride(Cat. No.:CAS No. 12125-25-6)

Lutetium nitride

Cat. No.: B081746
CAS No.: 12125-25-6
M. Wt: 188.974 g/mol
InChI Key: DPDGELPGCPPHSN-UHFFFAOYSA-N
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Description

Lutetium Nitride (LuN) is a high-purity, inorganic compound of significant interest in advanced materials research, particularly within the fields of spintronics and semiconductor technology. It crystallizes in the rock-salt structure and is one of the few rare-earth nitrides predicted to exhibit semiconducting behavior with a narrow, direct band gap. This unique electronic property makes LuN a prime candidate for investigating next-generation electronic and photonic devices. Its primary research value lies in its potential as a dilute magnetic semiconductor (DMS), where its magnetic moments, originating from the lutetium ions, can be manipulated to control electron spin for low-power, high-speed logic and memory applications. Furthermore, LuN's thermal stability and high melting point render it suitable for studies involving robust thin-film coatings and high-temperature ceramic materials. Our product is supplied as a fine powder, synthesized and handled under controlled conditions to ensure optimal purity and consistency for sensitive experimental work, including thin-film deposition via techniques like molecular beam epitaxy (MBE) or pulsed laser deposition (PLD). Researchers utilize this material to explore fundamental spin transport phenomena, develop novel magneto-optic components, and push the boundaries of quantum material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LuN B081746 Lutetium nitride CAS No. 12125-25-6

Properties

IUPAC Name

azanylidynelutetium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Lu.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDGELPGCPPHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Lu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LuN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.974 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12125-25-6
Record name Lutetium nitride (LuN)
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Record name Lutetium nitride (LuN)
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Record name Lutetium nitride (LuN)
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Methodologies for Lutetium Nitride Synthesis and Advanced Fabrication

Solid-State Reaction Routes for Lutetium Nitride

Solid-state synthesis represents a fundamental approach for producing polycrystalline this compound powder. These methods involve the reaction of solid precursors at elevated temperatures to yield the desired nitride compound.

The most common method for synthesizing this compound is the direct nitridation of lutetium metal. samaterials.comgoogle.com This process involves heating high-purity lutetium metal in a controlled atmosphere of nitrogen or ammonia (B1221849) gas. nih.gov During this high-temperature reaction, nitrogen atoms diffuse into the metallic lutetium lattice, leading to the formation of this compound. nih.gov

A specific example of such a protocol involves the direct nitridation of a lutetium metal ingot. In one study, heating a lutetium ingot at 1600 °C for 8 hours under an applied nitrogen pressure of 0.92 MPa resulted in a nitridation extent of approximately 97%. researchgate.net A key advantage of this particular method is that the initial shape of the bulk metal is maintained throughout the nitridation process. researchgate.net Following the reaction, the material is typically cooled in an inert atmosphere to prevent surface oxidation. samaterials.com

The characteristics of the final this compound product are highly dependent on the synthesis parameters. The temperature, pressure, reaction time, and the surrounding gas environment all play crucial roles in determining the particle size, purity, and crystallinity of the LuN powder. samaterials.com

Generally, direct nitridation processes are carried out at temperatures ranging from 800°C to 1200°C. samaterials.com However, higher temperatures can be employed, as seen in the synthesis at 1600°C, to achieve a high degree of nitridation. researchgate.net The pressure of the nitrogen or ammonia atmosphere influences the reaction kinetics, with higher pressures facilitating the nitridation process. researchgate.net The duration of the reaction is also a critical factor; for instance, a reaction time of 8 hours at 1600°C and 0.92 MPa N₂ pressure was sufficient to achieve near-complete conversion of a lutetium ingot. researchgate.net The choice between a pure nitrogen and an ammonia gas environment can also affect the reaction pathway and the purity of the resulting nitride. samaterials.com

ParameterTypical Range / Example ValueInfluence on LuN CharacteristicsReference
Temperature800°C - 1600°CAffects reaction rate, crystallinity, and degree of nitridation. samaterials.comresearchgate.net
Pressure0.92 MPa (Example)Influences nitrogen diffusion and reaction kinetics. researchgate.net
Reaction Time8 hours (Example)Determines the extent of the nitridation reaction. researchgate.net
Gas EnvironmentNitrogen (N₂) or Ammonia (NH₃)Impacts reaction pathway and product purity. samaterials.com

The choice of the initial lutetium-containing precursor has a significant impact on the synthesis process and the final properties of the this compound.

Lutetium Metal: High-purity lutetium metal is a direct and common precursor. samaterials.comresearchgate.net Its use in direct nitridation can yield high-purity LuN, though the reaction can be energetic and requires careful control. samaterials.com

Lutetium Hydride (LuH₂): Lutetium hydride can serve as an alternative precursor. The synthesis process involves first converting the hydride to an intermediate state before it reacts with flowing nitrogen or ammonia to form the nitride. samaterials.com This route can sometimes offer better control over the reaction and result in finer, more reactive powders. The synthesis of nitrogen-doped lutetium hydride has also been explored in the context of high-pressure and high-temperature solid-state synthesis. pnas.org

Lutetium Oxide (Lu₂O₃): Lutetium oxide is another potential precursor. samaterials.com Similar to the hydride route, the oxide is first converted to an intermediate which is then nitrided. samaterials.com This method might be chosen based on the availability and cost of the precursor materials, but it can sometimes lead to oxygen impurities in the final LuN product if the reaction is not carried to completion. The study by Suehiro et al. (2011) reported a moderately low oxygen content of approximately 0.7 wt% in LuN synthesized from lutetium metal, highlighting the importance of precursor purity and reaction conditions in minimizing contamination. researchgate.net

Thin Film Growth Techniques for this compound Heterostructures

For applications in electronics and spintronics, the fabrication of high-quality thin films and heterostructures of this compound is essential. These techniques allow for the growth of single-crystalline layers on various substrates.

Reactive magnetron sputtering epitaxy is a key technique for growing high-quality, single-crystalline this compound thin films. nih.gov This physical vapor deposition method involves sputtering a lutetium target in a reactive atmosphere containing nitrogen. The sputtered lutetium atoms react with the nitrogen plasma to form LuN, which then deposits on a heated substrate.

Successful epitaxial growth of (001)-oriented LuN films has been achieved on (110)-oriented YAlO₃ (YAO) single-crystal substrates using this method. nih.gov The process requires careful control of parameters such as substrate temperature, gas flow rates, and sputtering power to achieve the desired film quality and orientation. The resulting epitaxial films are crucial for investigating the intrinsic electronic and magnetic properties of the material. nih.gov

A significant challenge in the epitaxial growth of this compound is the large lattice mismatch with many common commercial substrates. researchgate.netaip.org this compound crystallizes in the face-centered cubic (rock-salt) structure with a lattice constant of approximately 4.76 Å. google.comresearchgate.net This value often differs substantially from the lattice parameters of suitable substrate materials, leading to strain and the formation of defects in the epitaxial film.

For instance, the lattice mismatch between LuN and substrates like silicon (Si) and magnesium oxide (MgO) is considerable. researchgate.net While yttria-stabilized zirconia (YSZ) with a (001) orientation has a lattice parameter of about 5.125 Å, which is a better match for some rare-earth nitrides, a mismatch still exists. wgtn.ac.nz The growth of (111)-oriented LuN is often explored on hexagonal substrates like gallium nitride (GaN) and aluminum nitride (AlN), but this also presents mismatch challenges. aip.orgwgtn.ac.nz The large lattice mismatch is a primary reason why synthesizing single-crystalline LuN is a significant challenge. researchgate.net

MaterialCrystal StructureLattice Parameter (a) (Å)Lattice Mismatch with LuN (%)Reference
This compound (LuN)Cubic (Rock-Salt)~4.76- google.comresearchgate.net
YAlO₃ (110) (YAO)Orthorhombica=5.176, b=5.307, c=7.355Complex researchgate.net
Yttria-Stabilized Zirconia (YSZ) (001)Cubic (Fluorite)~5.125~7.7 wgtn.ac.nz
Magnesium Oxide (MgO) (100)Cubic (Rock-Salt)4.212~11.5 aip.org
Gallium Nitride (GaN) (0001)Hexagonal (Wurtzite)3.189Complex (orientation dependent) wgtn.ac.nz
Aluminum Nitride (AlN) (0001)Hexagonal (Wurtzite)3.112Complex (orientation dependent) wgtn.ac.nz
Silicon (Si) (100)Cubic (Diamond)5.431~14.1 researchgate.net

Note: Lattice mismatch is calculated as (|a_substrate - a_film| / a_substrate) * 100% for cubic-on-cubic growth and is more complex for different crystal symmetries.

Emerging Synthesis Approaches for this compound

The fabrication of this compound (LuN), a compound with unique optical and electrical properties, is an area of active research. stanfordmaterials.com Scientists are exploring several advanced synthesis methodologies to produce high-quality LuN powders and films, moving beyond traditional direct nitridation of the metal. These emerging techniques offer improved control over purity, crystallinity, and particle size. nih.gov

Ammonolysis-Based Preparations of this compound

Ammonolysis is a versatile method for synthesizing this compound that involves the reaction of a lutetium-containing precursor with ammonia (NH₃), typically at elevated temperatures. stanfordmaterials.com This technique is a subset of the broader category of ammonothermal synthesis methods, which leverage the reactivity of ammonia to facilitate nitridation under less harsh conditions than direct reaction with nitrogen gas (N₂). fishersci.com

The general process involves placing a lutetium precursor, such as lutetium(III) oxide (Lu₂O₃) or a lutetium halide, into a reaction chamber. stanfordmaterials.comnih.gov A controlled flow of ammonia gas is then introduced over the precursor at high temperatures. The ammonia decomposes and reacts with the lutetium compound, replacing oxygen or halide ions with nitrogen to form this compound. The reaction outcomes, including the phase and purity of the resulting LuN, are highly dependent on specific conditions such as the temperature profile, gas flow rate, and the choice of precursor. fishersci.nl This method is valued for its potential to yield high-purity LuN suitable for applications in electronics and optoelectronics. nih.gov

Hydride-Nitride Conversion Processes in this compound Fabrication

The hydride-nitride conversion process is a multi-step solid-state reaction pathway widely used for the synthesis of lanthanide and actinide nitrides, including this compound. americanelements.com This method offers a route to producing nitride powders from bulk metal.

The process begins with the conversion of lutetium metal into lutetium hydride (LuHₓ). This is achieved by reacting the metal with hydrogen gas at elevated temperatures. americanelements.com In the second step, the resulting lutetium hydride powder is converted to this compound. This is accomplished by reacting the hydride with a flow of pure nitrogen or ammonia gas, again at high temperatures. nih.govamericanelements.com During this stage, the hydrogen in the hydride is replaced by nitrogen, forming the final LuN product. The sequence ensures the creation of a fine powder product. fishersci.be Careful control of temperature and gas flow is crucial to prevent the reverse reaction (dehydriding) and to ensure complete conversion to the nitride phase. fishersci.be This synthesis route is effective for producing bulk quantities of crystalline LuN material. americanelements.com

Mechanochemical Synthesis of this compound Powders (e.g., High-Energy Ball Milling)

Mechanochemical synthesis, particularly through high-energy ball milling, represents a simple and effective route for fabricating polycrystalline this compound powders. nih.govregulations.gov This technique utilizes mechanical energy to induce chemical reactions and structural changes in materials. nih.gov

In this process, lutetium metal fillings or powder are placed into a grinding jar along with grinding balls, typically made of hardened steel or tungsten carbide. nih.govfishersci.ca The jar is sealed within a nitrogen-rich atmosphere, often inside a nitrogen glovebox, to provide the necessary reactant. fishersci.ca The high-energy mill imparts significant kinetic energy to the balls, which pulverize the metal through a combination of high-frequency impact and intense friction. nih.goveasychem.org This process continually creates fresh, unoxidized metal surfaces that readily react with the surrounding nitrogen atmosphere, leading to the direct formation of this compound. fishersci.ca The efficiency of the process can be enhanced by features like water cooling, which allows for continuous operation without overheating. nih.gov

Recent research has successfully used high-energy ball milling to synthesize a series of lanthanide nitrides, including LuN. nih.govregulations.gov The structural properties of the resulting powders were confirmed using X-ray diffraction (XRD) and transmission electron microscopy (TEM). nih.gov

Research Findings & Method Comparison

The different synthesis routes offer various advantages depending on the desired outcome. The following tables summarize key findings and compare the methodologies.

Table 1: Research Findings for Mechanochemical Synthesis of this compound This table presents data from a study on the fabrication of lanthanide nitrides via ball milling, highlighting the structural analysis of the resulting LuN powder. regulations.gov

PropertyMethodologyFindingSource
Synthesis MethodHigh-Energy Ball MillingSuccessfully fabricated polycrystalline LuN powders from lutetium metal fillings in a nitrogen atmosphere. nih.govregulations.gov
Structural AnalysisX-ray Diffraction (XRD) & Transmission Electron Microscopy (TEM)Confirmed the crystal structure of the synthesized LuN. regulations.gov
Lattice Constant ComparisonExperimental vs. Density Functional Theory (DFT)The experimentally measured lattice constant for LuN was found to be in close agreement (within 1-1.5%) with the computationally predicted value. regulations.gov

Table 2: Comparison of Emerging this compound Synthesis Methods This table provides a comparative overview of the ammonolysis, hydride-nitride conversion, and mechanochemical synthesis approaches.

Synthesis MethodTypical Precursor(s)Primary Reactant(s)Key ProcessPrimary Product Form
AmmonolysisLutetium(III) oxide, Lutetium halidesAmmonia (NH₃)High-temperature gas-solid reactionPowder/Film
Hydride-Nitride ConversionLutetium metalHydrogen (H₂), then Nitrogen (N₂) or Ammonia (NH₃)Two-step solid-state reactionPowder
Mechanochemical SynthesisLutetium metalNitrogen (N₂)High-energy ball millingPolycrystalline Powder

Crystallographic and Structural Characterization of Lutetium Nitride

Advanced X-ray Diffraction Studies of Lutetium Nitride Crystallography

Under standard conditions, this compound crystallizes in a cubic rock-salt (NaCl-type) structure, belonging to the Fm-3m space group. Experimental measurements have determined the lattice parameter of bulk LuN to be approximately 4.766 Å. The synthesis of high-quality single-crystalline LuN films presents a significant challenge, which has historically limited a comprehensive understanding of its intrinsic properties. However, recent advancements have enabled the epitaxial growth of single-crystalline LuN films, which have been characterized using high-resolution X-ray diffraction (XRD).

Advanced XRD techniques, such as Rietveld refinement, are powerful methods for analyzing powder diffraction patterns to obtain detailed structural information. This method involves a least-squares approach to fit a calculated diffraction profile to the experimental data, allowing for the precise determination of lattice parameters, phase composition, and other structural details. While specific Rietveld refinement plots for pure LuN are not widely published, the technique has been successfully applied to related and more complex nitride compounds, demonstrating its utility in accurately characterizing crystalline materials. For instance, the Rietveld method has been used in conjunction with time-of-flight neutron powder diffraction data to analyze the crystal structure of lutetium silicon oxynitride.

The table below summarizes the fundamental crystallographic data for this compound at ambient conditions.

PropertyValueSource(s)
Crystal SystemCubic
Space GroupFm-3m
Structure TypeRock-salt (NaCl, B1)
Lattice Parameter (a)4.766 Å (experimental)
4.765 Å (theoretical)
4.76 Å (theoretical)

Structural Phase Transitions in this compound Under Extreme Conditions

The behavior of this compound under high pressure has been a key area of theoretical research, predicting significant structural transformations.

Theoretical studies employing first-principles calculations based on density functional theory (DFT) have consistently predicted that LuN undergoes a structural phase transition from its ambient rock-salt (B1) phase to a higher-pressure phase. The most commonly predicted high-pressure structure is the Cesium Chloride (CsCl-type, B2) phase. However, there is some variation in the predicted transition pressure. One study using a full potential linear augmented plane wave plus local orbitals (FP-LAPW) approach calculated the transition pressure to be 25.62 GPa, though this appears to be an outlier. Other theoretical investigations suggest much higher transition pressures. For instance, a study predicted the B1 to B2 transition to occur at approximately 220 GPa. Another calculation indicated a transition pressure of around 250.81 GPa.

Interestingly, not all theoretical models agree on the nature of the high-pressure phase. One detailed study performed total energy calculations and suggested that the B1 phase transforms into a tetragonal structure (B10) at a pressure of approximately 240 GPa, ruling out a transition to the B2 phase under the conditions of their model. This highlights the complexity and sensitivity of theoretical predictions for materials under extreme conditions.

The predicted transition pressures for the B1 to B2 phase transition are summarized below.

Predicted Transition Pressure (GPa)Theoretical MethodSource(s)
~220First-principles
250.81DFT (PBE-GGA)
25.62DFT (FP-LAPW)

A first-order structural phase transition, such as the predicted B1 to B2 or B1 to B10 transition in LuN, is typically accompanied by a discontinuous change in volume, known as a volume collapse. Theoretical calculations have quantified this volume change for LuN. The study predicting a transition at 250.81 GPa also calculated a corresponding volume collapse of 3.75%. Another theoretical work that predicted a transition to the B10 phase at ~240 GPa reported a more significant volume discontinuity of approximately 6%.

This volume collapse is a critical indicator of the first-order nature of the phase transition and reflects the more efficient packing of atoms in the high-pressure crystal structure.

Predicted High-Pressure PhasePredicted Transition Pressure (GPa)Predicted Volume Collapse (%)Source(s)
CsCl (B2)250.813.75
Tetragonal (B10)~240~6

Refinement of this compound Lattice Parameters and Their Environmental Dependence

The lattice parameters of a crystalline material are not static but are dependent on environmental factors such as pressure and temperature. Advanced diffraction studies under controlled conditions allow for the refinement of these parameters, providing insight into the material's equation of state and thermodynamic properties.

For this compound, theoretical calculations have been performed to determine its ground state properties, including the equilibrium lattice constant, bulk modulus (B₀), and its pressure derivative (B₀'). The bulk modulus is a measure of a substance's resistance to compression, and its pressure derivative indicates how the bulk modulus itself changes with pressure. One theoretical study using the generalized gradient approximation (GGA) within DFT calculated these parameters for the B1 phase of LuN. These calculations are crucial for developing an equation of state, which describes the relationship between the pressure, volume, and temperature of a material.

The table below presents the theoretically calculated equilibrium properties of LuN in its B1 phase.

ParameterCalculated ValueSource(s)
Equilibrium Lattice Constant (a₀)4.765 Å
Bulk Modulus (B₀)168.1 GPa
Pressure Derivative of Bulk Modulus (B₀')4.25

While direct experimental data showing the continuous variation of LuN's lattice parameters with a wide range of pressures or temperatures is scarce due to the challenges in synthesizing and handling the material, these theoretical values provide a fundamental understanding of its compressibility and structural response to external pressure. The refinement of these parameters through high-pressure and high-temperature XRD experiments remains an important area for future research to experimentally validate and further refine the theoretical models.

Electronic Structure Theory and Experimental Probes for Lutetium Nitride

First-Principles Density Functional Theory (DFT) Investigations of Lutetium Nitride Electronic Structure

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating the electronic structure of LuN. arxiv.orgresearchgate.neticm.edu.plaps.orgresearchgate.netresearchgate.net These computational studies have provided foundational insights into its structural and electronic characteristics. aip.orgrsc.org

Application of Generalized Gradient Approximation (GGA) and Beyond-GGA Functionals (e.g., EV-GGA, mBJ-GGA)

Various exchange-correlation functionals have been employed to accurately model LuN. The Generalized Gradient Approximation (GGA) is a common choice for predicting structural parameters, though it tends to slightly overestimate the unit cell volume. nih.gov For electronic properties, particularly the band gap, beyond-GGA functionals are often necessary for greater accuracy. nih.govstackexchange.com

The modified Becke-Johnson GGA (mBJ-GGA) functional, for instance, has been specifically designed for accurate band gap calculations in semiconductor materials. nih.gov Studies using mBJ-GGA have provided more refined predictions of the electronic structure of LuN compared to standard GGA. icm.edu.plresearchgate.net For example, one study calculated a band gap of 1.16 eV for bulk LuN using the mBJ-GGA approach, which was noted as being larger than the result obtained with the modified Becke–Johnson local density approximation (MBJLDA). icm.edu.plresearchgate.net Another set of calculations found that while GGA predicted LuN to be a semimetal, the Engel-Vosko GGA (EV-GGA) indicated semiconducting behavior. researchgate.net This highlights the sensitivity of the predicted electronic properties to the choice of functional. rsc.org

Computational Analysis of Lutetium 4f Electron Contributions

Lutetium possesses a filled 4f electron shell, which has important implications for its electronic and magnetic properties. aip.orgunife.it These 4f electrons are generally considered to be core-like and are located far from the Fermi energy, resulting in no net magnetic moment. aip.orgaip.org

Computational analyses confirm that the Lu 4f bands are situated deep below the valence band maximum. aip.org One study reported that the 4f electrons form flat bands approximately 8 eV below the valence band maximum. aip.org Although deep in energy, these 4f orbitals can still influence chemical bonding and structural stability, particularly in confined systems. acs.org In LuN, the 4f states show some hybridization with the nitrogen 2p bands within the valence band. aip.org The accurate treatment of the strongly localized 4f electrons in DFT calculations, sometimes requiring approaches like DFT+U, is crucial for obtaining correct results for properties such as bond lengths. rsc.orgresearchgate.net The electron configuration of lutetium is [Xe]4f¹⁴5d¹6s², and it typically loses its two 6s electrons and one 5d electron to form a +3 ion. unife.itopen.ac.uk

Band Structure Analysis of this compound

The arrangement of electron energy levels into bands determines the electronic and optical properties of a material. aip.orgrsc.orgicm.edu.plaps.org For LuN, band structure analysis has been crucial in understanding its semiconducting nature.

Determination of Optical Bandgaps in this compound

Experimental and theoretical studies have worked to pinpoint the band gap of LuN. Recent experimental work involving optical spectroscopy on nominally undoped LuN thin films determined an optical bandgap of approximately 1.7 eV. aip.orgwgtn.ac.nzaip.org This finding helps to resolve discrepancies in older experimental data, which reported a lower bandgap of 1.55 eV and was likely affected by unintentional nitrogen vacancies. aip.orgaip.org

Theoretical calculations have yielded a range of values depending on the methodology. Some DFT calculations have indicated an indirect (Γ–X) band gap. researchgate.neticm.edu.pl One study using the mBJ-GGA functional calculated a band gap of 1.16 eV for bulk LuN. icm.edu.plresearchgate.net Another theoretical investigation pointed to an indirect band gap of 1.08 eV. icm.edu.pl The presence of nitrogen vacancies has been shown to reduce the optical gap, which is consistent with experimental observations. aip.orgaip.org

Low-Temperature Electrical Transport and Activation Energy Characterization of this compound Films

Electrical transport measurements provide direct insight into the conductivity and charge carrier behavior of LuN. Studies on epitaxial LuN films have shown that it exhibits semiconducting behavior from 300 K down to 2 K. researchgate.netresearchgate.net In this temperature range, the resistivity of undoped films with low concentrations of nitrogen vacancies diverges at low temperatures, indicating insulating behavior. aip.orgaip.org

The activation energy, which represents the energy barrier that charge carriers must overcome to contribute to conduction, has been determined for LuN films. researchgate.netwhiterose.ac.uk Electrical transport measurements at low temperatures have revealed an activation energy of approximately 0.01 eV to 0.02 eV. researchgate.netresearchgate.netresearchgate.net As the concentration of nitrogen vacancies increases, LuN films transition from insulating to a more metallic-like conductivity, with a finite conductivity at zero temperature and eventually a positive temperature coefficient of resistance. aip.org

Electronic Density of States (DOS) and Partial DOS Deconvolution for this compound

The electronic density of states (DOS) provides information about the number of available electronic states at each energy level. rsc.orgarxiv.orgresearchgate.net Deconvoluting the total DOS into partial DOS (PDOS) for each atomic orbital helps to understand the contributions of different elements and orbitals to the electronic structure. researchgate.net

For LuN, the region near the valence band maximum is primarily dominated by N 2p states. icm.edu.plresearchgate.netaip.org There are also minor contributions from the Lu 4f and Lu 5d states in this region. icm.edu.plresearchgate.net The conduction band is largely formed from Lu 5d states, with the minimum located at the X point in the Brillouin zone. aip.org The fully occupied 4f orbitals of lutetium appear as sharp, localized peaks in the DOS, situated well below the Fermi level. arxiv.org The introduction of nitrogen vacancies creates defect states near both the conduction band minimum and the valence band maximum. aip.orgwgtn.ac.nzaip.org

Table 1: Calculated Band Gaps for this compound

Functional/Method Band Gap (eV) Type Reference
mBJ-GGA 1.16 Indirect icm.edu.plresearchgate.net
MBJLDA 1.08 Indirect icm.edu.pl
EV-GGA Semiconducting - researchgate.net
GGA Semimetallic - researchgate.net
Experimental (Optical) ~1.7 - aip.orgwgtn.ac.nzaip.org

Advanced Computational Materials Science for Lutetium Nitride Systems

Ab Initio Thermodynamic Calculations for Lutetium Nitride Surface and Bulk Stability

Ab initio thermodynamic calculations, which are based on first-principles quantum mechanical computations, are crucial for understanding the stability of both the bulk and surface structures of this compound (LuN). These calculations provide insights into the material's behavior under various conditions, guiding experimental synthesis and application development.

Theoretical studies employing density functional theory (DFT) have been instrumental in determining the ground state properties of bulk LuN. researchgate.netnih.gov These calculations predict the equilibrium lattice constants, bulk modulus, and cohesive energy, which are fundamental parameters describing the material's structural integrity. researchgate.netnih.gov For instance, the lattice parameter of bulk LuN is calculated to be approximately 4.76 Å, which shows good agreement with experimental values. researchgate.netresearchgate.net The stability of LuN is not particularly high, as indicated by its calculated cohesive energy. researchgate.net

Under hydrostatic pressure, ab initio calculations predict that LuN undergoes a phase transition from its ambient rocksalt (B1) structure to a tetragonal (B10) structure at approximately 240 GPa. aip.orgresearchgate.net This transition is identified as first-order, involving a volume discontinuity of about 6%. aip.orgresearchgate.net Lattice dynamic stability analysis further supports the stability of the B10 phase up to at least 400 GPa, while ruling out a previously suggested transition to a CsCl-type (B2) structure. aip.orgresearchgate.net

Properties of this compound (LuN) from Ab Initio Calculations
PropertyCalculated ValueReference
Lattice Constant (a)4.76 Å researchgate.netresearchgate.net
B1 to B10 Phase Transition Pressure~240 GPa aip.orgresearchgate.net
Volume Discontinuity at B1-B10 Transition~6% aip.orgresearchgate.net

Surface stability is investigated using ab initio thermodynamics, often by modeling a slab with two equivalent surfaces. researchgate.net For the LuN(001) surface, DFT calculations combined with thermodynamic principles reveal that a clean surface termination is stable over a wide range of nitrogen chemical potentials. icm.edu.plicm.edu.plresearchgate.net Terminations with nitrogen vacancies or lutetium adatoms are predicted to form only under Lu-rich conditions and can lead to a charge imbalance at the surface. icm.edu.plicm.edu.plresearchgate.net The clean LuN(001) surface shows only minor relaxations of the interlayer distances near the surface, resulting in electronic properties that are very similar to those of the bulk material. icm.edu.plicm.edu.plresearchgate.net

Theoretical Modeling of Defect States in this compound

The electronic and transport properties of this compound are significantly influenced by the presence of defects, such as nitrogen vacancies. Theoretical modeling is essential for understanding the nature of these defect states and their impact on the material's performance.

Computational studies have shown that LuN is a semiconductor, and its conductivity can be controlled by introducing nitrogen vacancies. aip.orgaip.org These vacancies create defect states near the conduction band minimum and the valence band maximum. aip.orgaip.org The presence of nitrogen vacancies introduces structural disorder, leading to new long-range periodicities and defect states with dispersion in the calculated band structure. aip.orgaip.org Electrons in these defect states are responsible for electrical transport in the doped material. aip.org

Virtual Crystal Approximation (VCA) for Doped this compound

The Virtual Crystal Approximation (VCA) is a computational method used to model the properties of disordered alloys and doped materials. In the context of this compound, the VCA can be employed to study the effects of doping, for example, with nitrogen vacancies or other elements.

In the VCA, the real, disordered system is replaced by a virtual periodic crystal. The potential of the virtual atoms is an average of the potentials of the constituent atoms, weighted by their concentrations. For instance, in nitrogen-doped lutetium hydride (a related system), the VCA has been used by creating a virtual pseudopotential for H₁₋ₓNₓ, which is a weighted average of the hydrogen and nitrogen pseudopotentials. aip.orgresearchgate.net This approach allows for the investigation of how doping affects the electronic structure, dynamic stability, and other properties without the computational expense of modeling a large, disordered supercell. aip.orgresearchgate.netarxiv.orgscispace.com

Supercell Method Applications in this compound Defect Analysis

The supercell method is a powerful and widely used technique for modeling point defects in crystalline materials from first principles. sci-hub.se This approach involves constructing a large repeating unit cell (the supercell) of the host material, in which a defect is introduced. sci-hub.se By making the supercell sufficiently large, the interactions between the defect and its periodic images can be minimized. sci-hub.se

In the study of this compound, the supercell method has been applied to model nitrogen vacancies. aip.orgaip.org For example, a 3x3x3 supercell, consisting of 27 lutetium atoms and 26 nitrogen atoms, can be used to model a nitrogen vacancy concentration of approximately 3.7%. aip.orgaip.org The supercell is then fully relaxed to account for the structural changes around the vacancy. aip.orgaip.org The band structure of the defect-containing supercell can be "unfolded" to allow for direct comparison with the band structure of the primitive unit cell, providing clear insights into the energetic location and nature of the defect states. aip.orgaip.org This method has been crucial in demonstrating that nitrogen vacancies introduce defect states near the band edges of LuN. aip.orgaip.org

Electron-Phonon Coupling (EPC) Calculations for this compound and Related Phases

Electron-phonon coupling (EPC) is a fundamental interaction in solids that describes the interaction between electrons and lattice vibrations (phonons). This coupling is responsible for phenomena such as electrical resistance and conventional superconductivity. First-principles calculations of EPC are essential for predicting and understanding these properties in materials like this compound.

The strength of the EPC can be quantified by the EPC parameter, λ. Calculations of EPC in related systems, such as nitrogen-doped lutetium hydride, have been performed using density functional perturbation theory (DFPT). aip.orgresearchgate.netarxiv.org These calculations involve determining the phonon spectra and the electron-phonon interaction matrix elements. arxiv.org For these calculations, a dense sampling of the Brillouin zone with a fine k-point grid is necessary to achieve convergence. arxiv.org

High-Accuracy Quantum Chemical Methods Applied to this compound Molecular Fragments

To gain a deeper and more precise understanding of the electronic structure and bonding in this compound, high-accuracy quantum chemical methods can be applied to molecular fragments of the material. These methods go beyond standard DFT to provide a more rigorous treatment of electron correlation.

Recent advancements have focused on developing methods that combine high accuracy with the ability to handle larger systems, often by partitioning the system into smaller fragments. mcgc.comarxiv.org These approaches aim to achieve the "gold standard" accuracy of methods like coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) at a more manageable computational cost. chemrxiv.org

Complete Active Space Self-Consistent Field (CASSCF) Approaches

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemical tool for studying molecules with significant multireference character, where a single-determinant description (like that from Hartree-Fock theory) is inadequate. arxiv.orgru.nlarxiv.org This is often the case for molecules containing transition metals or f-block elements like lutetium, as well as for systems with stretched or broken bonds.

In the CASSCF method, the orbital space is partitioned into inactive, active, and virtual subspaces. arxiv.orgarxiv.org A full configuration interaction (CI) calculation is performed within the "active space," which includes the orbitals and electrons most crucial for describing the electronic structure, while the inactive orbitals remain doubly occupied. ru.nl

For the diatomic this compound (LuN) molecule, CASSCF and subsequent multireference configuration interaction (MRCI+Q) calculations have been performed to investigate its ground and excited electronic states. rsc.org These calculations reveal that the ground state of LuN is a ¹Σ⁺ state, which is highly ionic (Lu³⁺N³⁻). rsc.org The selection of the active space is a critical step in a CASSCF calculation and typically includes the valence orbitals of the constituent atoms. rsc.orgresearchgate.net For LuN, the active space might involve the Lu 5d and 6s orbitals and the N 2p orbitals. rsc.org These high-level calculations provide detailed insights into the potential energy curves, spectroscopic constants, and bond dissociation energies of the LuN molecular fragment. rsc.org

Spectroscopic Constants for the Ground State of Diatomic LuN from MRCI+Q Calculations
PropertyCalculated ValueReference
Electronic State¹Σ⁺ rsc.org
Bond Length (Rₑ)1.853 Å rsc.org
Harmonic Vibrational Frequency (ωₑ)800.8 cm⁻¹ rsc.org

Multireference Configuration Interaction with Davidson's Correction (MRCI+Q)

The Multireference Configuration Interaction (MRCI) method is a powerful quantum chemical approach for calculating the electronic structure of molecules, especially those with complex electronic states where single-reference methods may fail. faccts.detaylorandfrancis.com The method generates a detailed picture of the ground and excited electronic states by considering electron correlation effects on top of a multireference wavefunction, typically from a Complete Active Space Self-Consistent Field (CASSCF) calculation. rsc.orgnsf.gov

For this compound, the MRCI method with the Davidson's correction (MRCI+Q) has been utilized to compute its potential energy curves and spectroscopic constants. rsc.orgrsc.org The Davidson correction is an important addition that estimates the effects of higher-order electron excitations (quadruples), which are computationally too expensive to include directly, providing a more accurate final energy. faccts.detaylorandfrancis.com

In a study of LuN, researchers used MRCI+Q to analyze its challenging electronic structure. rsc.org The calculations involved an active space of six electrons in fifteen orbitals at the CASSCF level. rsc.org This approach is necessary due to the complexity of the electronic structure of lanthanides. rsc.org The potential energy curves for various electronic states of the LuN molecule were determined using this method, providing insight into its bonding and stability. rsc.orgrsc.org The spin-orbit corrections, which are significant in heavy elements like lutetium, were also calculated using the Breit-Pauli Hamiltonian within the MRCI framework. rsc.org

Table 1: MRCI+Q Computational Details for this compound (LuN)

Parameter Description
Method Multireference Configuration Interaction with Davidson's Correction (MRCI+Q)
Preceding Calculation Complete Active Space Self-Consistent Field (CASSCF)
Active Space (CASSCF) 6 electrons in 15 orbitals
Spin-Orbit Correction Breit-Pauli Hamiltonian within MRCI

Data sourced from Almeida et al. (2024). rsc.org

High Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) Scheme

The High Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) scheme is a composite computational protocol designed to calculate highly accurate thermochemical data for molecules. iaea.orgelte.hu It achieves this by combining results from several high-level ab initio calculations with different basis sets and systematically extrapolating to the complete basis set limit. The method also includes corrections for various effects such as core-valence correlation, scalar relativistic effects, and spin-orbit coupling. elte.hu

The HEAT protocol has been applied to determine the bond dissociation energy of this compound. rsc.orgrsc.org Although the Hartree-Fock orbitals, a starting point for such calculations, are not ideal for LuN, the higher-order correlation contributions included in the HEAT scheme can effectively capture the necessary electronic correlation to accurately describe the molecule's ground state. rsc.org This makes it a valuable tool for obtaining reliable thermodynamic quantities for challenging f-block systems. rsc.orgresearchgate.net The application of the HEAT-type methodology provides state-of-the-art bond dissociation values for LuN. rsc.org

f-block Ab Initio Correlation Consistent Composite Approach (f-ccCA)

The f-block Ab Initio Correlation Consistent Composite Approach (f-ccCA) is a specialized composite method developed for accurately predicting the thermodynamic properties of molecules containing f-block elements like lanthanides. rsc.orgnsf.gov Similar to other composite schemes, f-ccCA combines calculations at different levels of theory and with various basis sets to achieve high accuracy. It is specifically parameterized and designed to handle the complexities of f-electron systems. nsf.gov

The f-ccCA method has been employed to calculate the bond dissociation energy of this compound, providing crucial data for understanding its chemical stability. rsc.orgresearchgate.netrsc.org This approach, alongside the HEAT scheme, represents the state-of-the-art for calculating thermodynamic properties of such molecules. rsc.org The use of f-ccCA involves geometry optimizations and the calculation of various energy contributions to arrive at a precise final value for properties like bond dissociation energies. nsf.gov

Table 2: Advanced Computational Methods for LuN Bond Dissociation Energy

Computational Scheme Application to LuN
HEAT Scheme Calculation of bond dissociation energy. rsc.orgrsc.org
f-ccCA Calculation of bond dissociation energy. rsc.orgrsc.org

These methods provide state-of-the-art theoretical predictions for the thermodynamic properties of this compound.

Defect Engineering and Non Stoichiometric Lutetium Nitride Research

Impact of Nitrogen Vacancy Doping on Lutetium Nitride Electronic Transport

The electronic properties of this compound (LuN) are significantly influenced by the presence of nitrogen vacancies. These vacancies act as a source of electron doping, allowing for the tuning of the material's conductivity. aip.orgaip.org

The electrical conductivity of this compound can be precisely controlled by manipulating the concentration of nitrogen vacancies. aip.orgwgtn.ac.nz Stoichiometric LuN is a semiconductor with an insulating behavior at low temperatures. aip.org As the concentration of nitrogen vacancies increases, the material transitions from an insulating to a metallic-like state. aip.org This transition is characterized by a finite resistivity at low temperatures, indicating that charge carriers are present in the conduction band even at absolute zero. aip.org

Experimental studies have shown that undoped LuN films with a low concentration of nitrogen vacancies exhibit a diverging resistivity at low temperatures, which is characteristic of an insulator. aip.org In contrast, films intentionally doped with nitrogen vacancies show a developing free carrier response and a shift to metallic-like conductivity. aip.orgaip.org For instance, the room temperature resistivity of LuN can be significantly altered with nitrogen vacancy doping. researchgate.net Carrier concentrations in nitrogen vacancy-doped films can reach levels as high as 4 ×10²² cm⁻³, which is comparable to that of lutetium metal, while moderately doped films show concentrations around 1 ×10²¹ cm⁻³. researchgate.net

Table 1: Electrical Properties of this compound with Varying Nitrogen Vacancy Concentrations

Property Undoped LuN (Low Vacancy Concentration) Doped LuN (High Vacancy Concentration)
Conductivity Type Insulating aip.org Metallic-like aip.org
Low-Temperature Resistivity Diverging aip.org Finite aip.org

| Carrier Concentration | Low | High (up to 4 ×10²² cm⁻³) researchgate.net |

Nitrogen vacancies in this compound introduce defect states within the band structure, specifically at the conduction band minimum (CBM) and the valence band maximum (VBM). aip.orgaip.org Each nitrogen vacancy can donate up to three electrons to the system. aip.org

Computational studies, supported by experimental data, reveal that upon doping, one electron from each nitrogen vacancy is released into the Lu 5d extended state at the conduction band minimum, which facilitates electrical transport. aip.orgaip.org The other two electrons are localized at the vacancy site, creating deep donor levels near the valence band maximum. aip.org The conduction band is primarily formed from Lu 5d bands, while the valence band is mainly composed of N 2p bands. aip.org The presence of these defect states is a key factor in the observed changes in electronic properties. aip.org

Nitrogen vacancies also have a profound effect on the optical properties of this compound. aip.org Stoichiometric LuN has an optical bandgap of approximately 1.7 eV. aip.orgaip.orgresearchgate.net As nitrogen vacancy concentration increases, this bandgap appears to shift to lower energies. aip.org

Undoped LuN films show a distinct absorption edge at around 1.7 eV. aip.orgaip.org In films doped with nitrogen vacancies, a "shift/tail" develops in the absorption spectrum, and the onset of inter-band transitions moves to lower energies, near 0.5 eV in heavily doped films. aip.org This indicates significant alterations to the band structure. aip.org The increased density of filled initial states near the valence band maximum and final states in the conduction band, due to nitrogen vacancies, leads to enhanced optical absorption in doped films. aip.org

Role of Impurities in this compound Properties

The presence of magnetic impurities can significantly influence the electronic and magnetic properties of this compound. researchgate.net Lutetium itself has a filled 4f shell and thus no net magnetic moment. aip.org However, negative magnetoresistance has been observed in LuN films at low temperatures (below 12 K). researchgate.netresearchgate.net This phenomenon is attributed to the presence of defects and magnetic impurities within the LuN films. researchgate.netresearchgate.net

The source of these magnetic impurities can be the lutetium metal used for synthesis, which may contain elements like iron (Fe) and nickel (Ni) at concentrations around 30 ppm. researchgate.net These impurities can lead to spin-glass transitions and the observed negative magnetoresistance due to the suppression of spin scattering in the presence of a magnetic field. researchgate.net Studies on lutetium metal and lutetium dihydride have shown that even dilute magnetic impurities, at concentrations around 0.01%, can induce complex magnetic behaviors such as paramagnetism-ferromagnetism-spin glass transitions. researchgate.net

Oxygen impurities can have a notable impact on the crystal structure and properties of nitride materials. acs.org In the case of this compound, which crystallizes in a rock-salt structure, achieving perfect stoichiometry and phase purity is challenging, and oxygen can be a common impurity. mdpi.comstanfordmaterials.com The presence of oxygen impurities, along with nitrogen vacancies, can break the ideal symmetry of the crystal lattice. mdpi.com This can lead to line broadening in nuclear magnetic resonance (NMR) spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Defect Detection in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for investigating the local atomic and electronic structure of materials. mdpi.com Its high sensitivity to the symmetry of the electron density distribution makes it an ideal tool for studying crystalline solids with known stoichiometric challenges, such as binary nitrides. mdpi.comresearchgate.net In the context of this compound (LuN), which crystallizes in the rock-salt structure, NMR can effectively probe deviations from the perfect crystal lattice, such as vacancies and impurities. mdpi.comresearchgate.net

The investigation of defects in this compound via solid-state NMR spectroscopy primarily involves two nuclei: ¹⁷⁵Lu and ¹⁴N. However, their applicability and the information they yield differ significantly due to their intrinsic nuclear properties.

The Challenge of ¹⁷⁵Lu NMR Spectroscopy

In theory, the lutetium-175 (¹⁷⁵Lu) isotope, with a natural abundance of 97.41%, is a prime candidate for NMR studies. mdpi.comnorthwestern.edu However, it possesses one of the largest known nuclear electric quadrupole moments (Q = 349 fm²) among non-radioactive isotopes. mdpi.comnorthwestern.edu This large quadrupole moment makes the ¹⁷⁵Lu NMR signal extraordinarily sensitive to local asymmetries in the crystal's electric field. mdpi.comgithub.io

In an ideal, defect-free LuN crystal with perfect cubic symmetry, the electric field gradient (EFG) at the lutetium nucleus site would be zero, resulting in a sharp NMR signal. mdpi.com However, the presence of any defects, such as nitrogen vacancies or substitutional impurities (e.g., oxygen), breaks this local cubic symmetry, creating a significant EFG. mdpi.comresearchgate.net The interaction between the large ¹⁷⁵Lu quadrupole moment and these defect-induced EFGs causes extreme broadening of the NMR signal, often rendering it undetectable. researchgate.netnih.gov The more ionic bonding character in LuN compared to other lutetium pnictides further increases the likelihood of defect formation. mdpi.comresearchgate.net Consequently, researchers have reported being unsuccessful in acquiring a ¹⁷⁵Lu NMR spectrum from polycrystalline this compound under these unfavorable conditions. mdpi.comresearchgate.net

Defect Detection using ¹⁴N NMR Spectroscopy

In contrast to the challenges with ¹⁷⁵Lu, ¹⁴N NMR spectroscopy has proven to be a successful method for probing the structural integrity of this compound. mdpi.com The ¹⁴N nucleus is a spin I = 1 particle, and in the highly symmetric rock-salt structure of an ideal LuN crystal, quadrupolar interactions are expected to vanish, leading to a narrow and symmetric resonance line. mdpi.com

However, experimental ¹⁴N magic-angle spinning (MAS) NMR spectra of polycrystalline LuN samples reveal substantial patterns of spinning sidebands (SSBs). mdpi.com The appearance of these SSBs is direct evidence of anisotropic interactions, which can be attributed to first-order quadrupolar coupling effects or chemical shift anisotropy (CSA). mdpi.com The origin of these anisotropic interactions is the breakdown of the ideal cubic symmetry around the nitrogen nuclei. This disruption is most likely caused by the presence of nitrogen vacancies or oxygen impurities within the crystal lattice, which is a common issue in the synthesis of binary nitrides. mdpi.comd-nb.info

Furthermore, the ¹⁴N NMR spectrum of LuN displays a characteristic tailing of the resonance line toward lower frequencies. mdpi.com This line shape indicates a distribution of NMR parameters, which arises from a random distribution of vacancies and/or impurities throughout the crystal structure. mdpi.com Despite the broadening and sidebands caused by these defects, an isotropic chemical shift (δiso) for ¹⁴N in LuN has been determined. mdpi.comresearchgate.net

The key NMR parameters for the relevant nuclei in this compound are summarized in the table below.

NucleusNatural Abundance (%)Nuclear Spin (I)Quadrupole Moment (Q/m²)Isotropic Chemical Shift (δiso) / ppm
¹⁷⁵Lu 97.417/23.49 x 10⁻²⁸Not Observed
¹⁴N 99.6412.044 x 10⁻³⁰384
Data sourced from references mdpi.comresearchgate.netnorthwestern.edu.

Lutetium Nitride Surface and Interface Science

First-Principles Investigations of Lutetium Nitride (001) Surface Terminations.researchgate.netresearchgate.net

First-principles calculations, particularly those based on density functional theory (DFT), have been instrumental in understanding the structural and electronic properties of the this compound (001) surface. researchgate.net These theoretical studies provide insights into the atomic arrangement and stability of different surface terminations, which are crucial for predicting the material's behavior in various environments.

Stability of Clean Surface Terminations in this compound.researchgate.neticm.edu.pl

Theoretical investigations utilizing ab initio thermodynamics have shown that a clean, or ideal, LuN (001) surface is stable across a wide range of nitrogen chemical potentials. icm.edu.pl This suggests that under many growth and processing conditions, a well-ordered, stoichiometric surface is the most energetically favorable configuration. The stability of the clean termination implies that it is a robust feature of the material, less prone to spontaneous reconstruction or defect formation under a variety of conditions. researchgate.net

Analysis of Lutetium-Terminated and Nitrogen-Terminated Surfaces.researchgate.netresearchgate.net

Beyond the clean surface, researchers have modeled both lutetium-terminated (Lu-terminated) and nitrogen-terminated (N-terminated) surfaces. researchgate.net These represent scenarios where an additional layer of either lutetium or nitrogen atoms is present on the (001) surface. researchgate.net The formation of these terminations is highly dependent on the chemical potential of nitrogen. Lu-terminated surfaces, along with those featuring nitrogen vacancies, are predicted to form primarily under Lu-rich conditions. researchgate.net Conversely, N-terminated surfaces would be expected under N-rich conditions. However, the clean termination remains the most stable over a broad range of conditions. icm.edu.pl

Effects of Nitrogen Vacancies and Lutetium Adatoms on Surface Reconstruction and Electronic Properties.researchgate.neticm.edu.pl

The presence of defects such as nitrogen vacancies (missing nitrogen atoms) and lutetium adatoms (extra lutetium atoms on the surface) can significantly alter the properties of the LuN (001) surface. researchgate.net These defects are more likely to occur in Lu-rich environments. icm.edu.pl

Nitrogen vacancies and lutetium adatoms can lead to a charge imbalance on the LuN surface. researchgate.net This alteration in the local electronic structure can have a profound impact on the material's surface reactivity and its electrical properties at interfaces. While the clean surface shows minimal changes in its electronic properties compared to the bulk material, the introduction of these defects can induce notable modifications. researchgate.net The presence of N vacancies, for example, can lead to increased charges on the neighboring surface Lu ions. researchgate.net

Interlayer Distance Relaxations and Surface Energy Profiles of this compound.researchgate.netresearchgate.net

First-principles calculations have been used to determine the relaxation of interlayer distances near the LuN (001) surface for various terminations. researchgate.net For the clean termination, the relaxations are relatively small and confined to the uppermost atomic layer, a characteristic feature of ideal rock-salt rare-earth nitride surfaces. researchgate.net However, modified terminations, such as those with adatoms or vacancies, can exhibit significant relaxations of interlayer distances, reaching up to 10% compared to the bulk. researchgate.net

The surface energy of different LuN (001) terminations has been calculated as a function of the nitrogen chemical potential. researchgate.net These calculations reveal the relative stability of each termination under different environmental conditions. The clean surface is found to be the most favorable across a wide range of nitrogen chemical potentials, while terminations with nitrogen vacancies or lutetium adatoms are generally less stable and only expected to form under Lu-rich conditions. icm.edu.pl

Below is an interactive table summarizing the calculated interlayer distance relaxations for various terminations of the LuN (001) surface.

TerminationInterlayer Distance Relaxation (%)
CleanSmall, limited to the topmost layer
Modified (with adatoms/vacancies)Up to 10%

Surface Charge Redistribution and Its Implications for this compound Interfaces.researchgate.netresearchgate.net

The distribution of charge at the surface of this compound is a key factor in determining its interfacial properties. For a clean LuN (001) surface, the modifications to the charge distribution compared to the bulk material are negligible. researchgate.net

However, the presence of surface defects like nitrogen vacancies or lutetium adatoms can lead to a significant charge imbalance. researchgate.net Bader charge analysis shows that nitrogen vacancies can cause an increase in the charge of the surface lutetium ions. researchgate.net This effect is even more pronounced in a Lu-terminated system where the absence of surface nitrogen ions results in higher charges on the Lu ions. researchgate.net This redistribution of charge at the surface has important implications for the formation of interfaces with other materials, influencing factors such as band alignment, Schottky barrier height, and chemical reactivity. researchgate.net

The table below outlines the change in Bader charge for different LuN (001) surface terminations with respect to the bulk system.

Surface TerminationChange in Bader Charge
CleanNegligible
N-deficientIncreased charge on surface Lu ions
Lu-terminatedSignificantly increased charge on surface Lu ions

Lutetium Nitride Research Under High Pressure Environments

High-Pressure Studies on Lutetium Nitride Structural Stability and Phase Transitions

This compound, which crystallizes in the rock salt (B1, NaCl-type) structure under ambient conditions, undergoes significant structural changes when subjected to intense hydrostatic pressure. researchgate.netaip.org Ab-initio total energy calculations and other theoretical studies have been employed to predict and analyze these phase transitions.

Theoretical investigations suggest that LuN transitions from its initial B1 phase to a different crystal structure at pressures exceeding 200 GPa. researchgate.netaip.org One set of calculations predicts a first-order structural phase transition from the B1 structure to the CsCl-type (B2) structure at approximately 250.81 GPa, accompanied by a volume collapse of about 3.75%. researchgate.net Another study using first-principles calculations predicts a transition pressure of 299 GPa for the B1 to B2 transformation, with a calculated volume collapse of 4.7%. researchgate.net

However, alternative transition pathways have also been proposed. Further ab-initio calculations predict a phase transition from the ambient B1 phase to a tetragonal structure (B10 phase) at around 240 GPa. aip.org This transition is identified as first-order, featuring a more significant volume discontinuity of approximately 6%. aip.org The same study notes that the CsCl (B2) structure is lattice dynamically unstable around the predicted transition pressure, which challenges the B1 to B2 transition pathway and suggests the B10 phase is the more likely high-pressure structure, stable up to at least 400 GPa. aip.org

In experimental work on related nitrogen-doped lutetium hydride (LHN), Raman spectroscopy measurements conducted in a diamond anvil cell up to 13.7 GPa showed no evidence of a phase transition in that pressure range. pnas.orgresearchgate.net

Predicted High-Pressure Phase Transitions for this compound

Initial PhasePredicted High-Pressure PhaseTransition Pressure (GPa)Volume Collapse (%)Source
B1 (Rock Salt)B2 (CsCl-type)~250.813.75% researchgate.net
B1 (Rock Salt)B2 (CsCl-type)2994.7% researchgate.net
B1 (Rock Salt)B10 (Tetragonal)~240~6% aip.org

Pressure-Dependent Evolution of this compound Electronic Properties

The electronic properties of this compound exhibit significant changes under high pressure, corresponding with its structural phase transitions. At ambient pressure, in its B1 phase, LuN's electronic character is complex. Calculations using the Generalized Gradient Approximation (GGA) suggest it behaves as a semimetal. researchgate.net In contrast, the Engel-Vosko GGA (EV-GGA) approach indicates it is a semiconductor with an indirect band gap. researchgate.net Other studies also point to its semiconductor nature. rsc.org

Upon transitioning to the high-pressure B2 phase, LuN is predicted to become metallic. researchgate.net This semiconductor-to-metal or semimetal-to-metal transition is a common feature of materials undergoing pressure-induced phase changes. For nitrogen-doped lutetium hydride, high-pressure conductivity measurements revealed a metal-to-semiconductor transition at initial low pressures (0.5 GPa to 3.4 GPa), followed by a semiconductor-to-metal transition as the pressure was increased further. pnas.org Additionally, DFT investigations into the lattice dynamics of LuN show that the optical phonon band gap widens with increasing pressure, suggesting its potential for optoelectronic applications. dergipark.org.tr

Methodologies for High-Pressure Synthesis of this compound and Related Compounds

Synthesizing high-quality this compound, particularly in bulk or single-crystal form, is challenging due to its thermodynamic properties. nih.gov High-pressure, high-temperature (HPHT) methods are essential for its formation.

The Diamond Anvil Cell (DAC) is a primary tool for synthesizing materials and studying their properties under extreme pressures. researchgate.netmdpi.com For nitride synthesis, a DAC can be used to compress a sample of the elemental constituents (e.g., lutetium metal) in a nitrogen-rich environment. researchgate.netpnas.org Laser heating is then employed to raise the sample's temperature to thousands of degrees, initiating a chemical reaction to form the desired compound, a technique known as laser reactive synthesis (LRS-DAC). researchgate.netmdpi.com This method has been successfully used to synthesize various rare-earth nitrides and other novel materials at pressures that can exceed those at the Earth's core. researchgate.netesrf.fr Bulk LuN with a rock-salt structure has been synthesized at conditions such as 2000 K and 30 GPa using a DAC. nih.gov

While DACs are excellent for reaching ultra-high pressures and for in-situ analysis, the sample volumes are microscopic. mdpi.comwikipedia.org For producing larger, or "bulk," quantities of materials under high pressure, the multi-anvil press (MAP) is a preferred apparatus. wikipedia.org A MAP uses multiple anvils (often tungsten carbide) that converge to compress a much larger sample volume than a DAC, typically on the order of millimeters. wikipedia.org These presses can achieve pressures of 25 GPa and temperatures over 2,500 °C. wikipedia.org This makes them suitable for the industrial production of synthetic minerals like diamond and cubic boron nitride. wikipedia.orgsamaterials.com Recently, a MAP was used for the bulk synthesis of indium nitride (InN) and gallium nitride (GaN) via a solid-state reaction, demonstrating a clean and innovative pathway to produce significant quantities of technologically important nitrides. arxiv.org This methodology holds promise for the bulk synthesis of other nitrides, including this compound.

Thermodynamic Stability Analysis of this compound Systems Under Pressure

The thermodynamic stability of a material determines whether it can form and persist under given conditions. For this compound, this is often analyzed by calculating the enthalpy (a measure of total energy) of different crystal structures as a function of pressure. researchgate.net The structure with the lowest enthalpy at a given pressure is the most stable.

Calculations of enthalpy versus pressure are used to determine the transition pressure between phases, such as the B1 to B2 or B1 to B10 transitions. researchgate.netaip.org The point where the enthalpy curves of two phases cross indicates the pressure at which the transition is thermodynamically favorable. researchgate.net Studies on nitrogen-doped lutetium hydride (LHN) have indicated that the material is thermodynamically stable relative to its binary components, LuH₂ and LuN, suggesting that the formation of mixed bonds is energetically favorable. pnas.orgresearchgate.net Further research indicates that both increasing pressure and nitrogen doping can enhance the stability of the cubic LuH₃ phase. researchgate.net DFT calculations have also confirmed the dynamic stability of LuN in its cubic rocksalt structure through the analysis of phonon dispersion curves at various pressures. dergipark.org.tr

Advanced Applications and Fundamental Phenomena in Lutetium Nitride Research

Lutetium Nitride in Spintronics and Magnetic Memory Device Research

Spintronics, or spin electronics, is a field that explores the manipulation of the intrinsic spin of electrons, in addition to their charge, to carry and process information. This approach promises to deliver devices with higher speeds, lower energy consumption, and non-volatility. Rare-earth nitrides, including this compound, are being investigated for their potential role in this technological revolution. Their unique magnetic characteristics are being explored for applications in data storage solutions and spintronics, where efficient data processing and storage are critical. zegmetal.com

Investigation of Diluted Magnetic Semiconductors Based on Doped this compound

Diluted magnetic semiconductors (DMS) are materials in which a small fraction of the host semiconductor's cations are replaced by magnetic ions, such as transition metals. The goal is to create a material that exhibits both semiconducting properties and ferromagnetism at or above room temperature. This combination is crucial for the development of spintronic devices that can be seamlessly integrated into existing semiconductor technology. ulisboa.ptrutgers.edu

The investigation into transition metal-doped this compound as a DMS is still in its nascent stages. However, research into other nitride semiconductors provides a framework for understanding the potential of LuN. For instance, doping gallium nitride (GaN) with transition metals has been shown to create localized 3d states within the band gap, leading to durable magnetic moments with high Curie temperatures. aps.org Theoretical studies on scandium nitride (ScN), another rare-earth nitride, have explored the effects of doping with various transition metals like chromium, manganese, iron, cobalt, and nickel on its electronic and magnetic properties, with a focus on identifying candidates for half-metallic or semiconducting ferromagnetic ground states. arxiv.org

While direct experimental evidence for robust ferromagnetism in doped LuN is limited, the broader research on rare-earth and transition metal nitrides suggests that it is a promising avenue for exploration. nih.govbohrium.com The primary challenge lies in achieving a sufficient concentration of magnetic dopants without inducing phase segregation or the formation of secondary magnetic phases, which could mimic intrinsic ferromagnetism.

This compound as a Cryogenic Compatible Non-Magnetic Semiconductor

While the pursuit of high-temperature ferromagnetism in doped LuN is a key objective, its properties as a non-magnetic semiconductor at low temperatures are also of significant interest. Cryogenic electronics require materials that maintain stable and predictable electronic properties at extremely low temperatures. Many conventional semiconductors face challenges such as carrier freeze-out, where charge carriers become localized, leading to a dramatic increase in resistivity.

This compound, being a semiconductor, is being explored for its performance in cryogenic environments. researchgate.net Materials with stable electrical characteristics at low temperatures are essential for a variety of applications, including quantum computing and sensitive detectors used in astronomy and medical imaging. The compatibility of a semiconductor with cryogenic temperatures is often determined by its ability to maintain a sufficient charge carrier density and mobility. Research on other nitride materials, such as titanium nitride, has demonstrated their potential for cryogenic applications, showing reduced intrinsic losses at low temperatures. researchgate.netdtu.dk

The investigation into LuN's cryogenic properties is crucial for establishing its potential as a platform for hybrid quantum devices, where it could be integrated with superconducting components. The non-magnetic nature of undoped LuN is an advantage in this context, as it would not interfere with the delicate quantum states of superconducting circuits.

Optoelectronic Applications of this compound

Optoelectronics is the study and application of electronic devices that source, detect, and control light. III-nitride semiconductors, such as gallium nitride (GaN) and its alloys, are at the forefront of this field, enabling the development of high-efficiency light-emitting diodes (LEDs) and laser diodes. asu.edu this compound, as a member of the rare-earth nitride family, is also being investigated for its potential in optoelectronic applications due to its unique luminescent and electronic properties. zegmetal.com

Harnessing Unique Electronic Structure for Light-Emitting and Detecting Devices

The electronic structure of a material dictates its optical properties. This compound is a semiconductor, and its band gap is a critical parameter for optoelectronic applications. Theoretical calculations and experimental studies have been conducted to determine the precise nature of its band structure.

Recent research has focused on understanding the electronic and optical properties of LuN. These studies are fundamental to developing LuN-based optoelectronic devices. researchgate.net The ability to engineer the band gap of nitride semiconductors by forming alloys is a key advantage of this material system. For instance, alloying GaN with indium nitride (InN) or aluminum nitride (AlN) allows for the tuning of the emission wavelength from the deep ultraviolet to the near-infrared. Similar strategies could potentially be applied to LuN to achieve a broad spectral range for light emission and detection.

The development of LuN-based light-emitting devices, such as LEDs, would leverage its potential for efficient radiative recombination of electrons and holes. zegmetal.com Conversely, as a photodetector, LuN could be used to sense light by generating an electrical current upon the absorption of photons with energy greater than its band gap. Research in III-nitride photodetectors has shown the potential of this class of materials for applications in ultraviolet detection. researchgate.netmdpi.comyoutube.com

This compound in Quantum Materials Exploration

Quantum materials are substances where the effects of quantum mechanics at the macroscopic scale lead to exotic and often technologically useful properties. This field of research is driven by the quest for new states of matter and their potential applications in quantum computing, advanced sensing, and energy-efficient technologies.

Research into Nanoscale Magnetic and Electronic Phenomena

At the nanoscale, the properties of materials can be dramatically different from their bulk counterparts. The confinement of electrons in nanostructures can lead to the emergence of novel quantum phenomena. Research into nanoscale magnetic and electronic phenomena in materials like this compound is aimed at understanding and controlling these effects for future quantum devices.

The exploration of LuN at the nanoscale could reveal new magnetic and electronic behaviors. For instance, the introduction of defects or dopants at the nanoscale could be used to engineer specific quantum states. The study of quasiparticles, which are collective excitations in a solid, is a key aspect of this research. Recent discoveries in other magnetic materials have shown that quasiparticles can exhibit dynamic behavior at the nanoscale, which could be harnessed for spintronic applications. scitechdaily.com

Furthermore, the interface between LuN and other quantum materials, such as superconductors or topological insulators, could host novel quantum states. The ability to grow high-quality thin films and nanostructures of LuN is crucial for exploring these possibilities. The investigation of such heterostructures could pave the way for the development of new quantum technologies based on the unique properties of this compound.

Potential for High-Energy Density Applications

This compound (LuN) is emerging as a material of interest in the field of high-energy density physics, primarily due to the promising dielectric properties observed in analogous rare-earth and transition metal nitrides. While direct experimental data on the energy storage capabilities of pure LuN is nascent, theoretical evaluations and comparative studies with similar compounds, such as lanthanum nitride (LaN), suggest a significant potential for its application in advanced energy storage devices like high-performance capacitors.

The exploration of nitride-based materials for high-energy density applications is driven by their potential to achieve high dielectric constants and breakdown strengths. For instance, research into III-nitride compounds has demonstrated the possibility of achieving giant energy densities, on the order of 308 J/cm³, through field-driven phase transitions. nih.gov This highlights the intrinsic capability of the nitride crystal lattice to store substantial amounts of electrical energy.

In a notable study on the closely related rare-earth nitride, lanthanum nitride (LaN), researchers synthesized the material by calcining lanthanum oxide (La₂O₃) in ammonia (B1221849) (NH₃) and investigated its capacitive properties. The study revealed that LaN exhibits a high volumetric capacitance of 951.3 F cm⁻³ in a 1 mol dm⁻³ sodium sulfate (Na₂SO₄) electrolyte at a current density of 1 A g⁻¹. exeter.ac.uk Furthermore, a symmetric capacitor constructed with LaN electrodes demonstrated high volumetric energy densities, underscoring its suitability for high-duty applications. exeter.ac.uk The exceptional performance of LaN is attributed to a combination of subsurface space charge accumulation and a potential electric double-layer capacitor effect, facilitated by a reversible electrode process that ensures a long cycle life. exeter.ac.uk

Given the chemical similarities and parallel electronic configurations between lanthanum and lutetium, it is plausible that this compound could exhibit comparable, if not enhanced, dielectric and capacitive properties. The smaller ionic radius of lutetium might lead to a more compact crystal structure, potentially influencing the material's dielectric constant and breakdown voltage. The synthesis of this compound has been successfully achieved through direct nitridation of lutetium metal at high temperatures, yielding a material with a moderately low oxygen content, which is crucial for preparing high-purity phases for electronic applications. researchgate.net

The table below summarizes the key findings for lanthanum nitride, which serves as a predictive model for the potential of this compound in high-energy density applications.

PropertyValueConditionsReference
Volumetric Capacitance 951.3 F cm⁻³1 mol dm⁻³ Na₂SO₄, 1 A g⁻¹ exeter.ac.uk
Capacitance Retention <1% loss after 5000 cycles1 A g⁻¹ exeter.ac.uk
High Current Performance 87.3% capacitance retentionat 10 A g⁻¹ exeter.ac.uk

Further theoretical modeling and experimental validation are necessary to fully elucidate the energy storage potential of this compound. However, the initial data from analogous rare-earth nitrides provide a strong impetus for continued research into LuN as a next-generation material for high-energy density capacitors and other energy storage technologies.

Catalytic Roles of this compound in High-Temperature Reactions and Surface Science

Lutetium and its compounds have demonstrated significant catalytic activity in a variety of chemical transformations, particularly in high-temperature industrial processes. samaterials.comaemree.com While specific research on the catalytic applications of this compound is still an evolving field, the established catalytic prowess of lutetium compounds, especially lutetium oxide (Lu₂O₃), provides a strong foundation for inferring the potential of LuN in heterogeneous catalysis. The high thermal stability of lutetium compounds makes them suitable for demanding reaction conditions. samaterials.comstanfordmaterials.com

Lutetium-based catalysts are notably employed in petroleum refining for the cracking of hydrocarbons, a critical process for producing high-quality fuels. aemree.com Their catalytic properties also extend to other important organic reactions such as alkylation, hydrogenation, and polymerization. alfachemic.com For instance, activated lutetium oxide has been shown to be an effective catalyst for the synthesis of di(2-ethylhexyl)phthalate (DOP). alfachemic.com In the realm of hydrogenation, a trialkyl rare earth compound of lutetium, [Lu(CH₂SiMe₃)₃(THF)₂], acts as a catalyst for the reaction of a benzyloxy complex with phenylsilane at room temperature. alfachemic.com Furthermore, a lutetium porphyrin complex has been utilized to catalyze the copolymerization of carbon dioxide and propylene oxide to form propylene carbonate. alfachemic.com

Lutetium oxide has been identified as a highly efficient catalyst in the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into liquid hydrocarbon fuels. stanfordmaterials.com The catalyst facilitates the adsorption and activation of CO molecules on its surface, promoting the formation of the desired hydrocarbon products. stanfordmaterials.com Another significant application of lutetium oxide catalysts is in the production of olefins, which are fundamental building blocks for plastics and other synthetic materials. stanfordmaterials.com These catalysts enable the direct conversion of methane gas into olefins, offering a more energy-efficient and less wasteful alternative to traditional methods. stanfordmaterials.com

The table below presents a summary of the catalytic applications of various lutetium compounds, illustrating the broad potential for this compound in similar reactions.

Lutetium CompoundCatalytic ApplicationReaction TypeReference
LutetiumPetroleum RefiningHydrocarbon Cracking aemree.com
Activated Lu₂O₃Synthesis of di(2-ethylhexyl)phthalate (DOP)Alkylation alfachemic.com
[Lu(CH₂SiMe₃)₃(THF)₂]Synthesis of a heteroquinone mononuclear hydrideHydrogenation alfachemic.com
Lutetium Porphyrin ComplexCopolymerization of CO₂ and propylene oxidePolymerization alfachemic.com
Lu₂O₃Conversion of CO and H₂ to liquid hydrocarbonsFischer-Tropsch Synthesis stanfordmaterials.com
Lu₂O₃Direct conversion of methane to olefinsOlefin Production stanfordmaterials.com

Given that transition metal nitrides are known for their catalytic activity, often exhibiting properties similar to noble metals, it is highly probable that this compound will find applications in high-temperature catalysis. mdpi.com Further research into the surface science of LuN is crucial to understand its interaction with various reactants and to unlock its full potential as a robust and efficient catalyst in demanding industrial processes.

Future Directions and Emerging Research Frontiers for Lutetium Nitride

Development of Lutetium Nitride-Based Heterostructures and Novel Interfaces

The creation of heterostructures, which are layered structures of different materials, is a key area of investigation for expanding the applications of this compound. The ability to grow thin, high-quality films of LuN is crucial for this purpose. Research has demonstrated the potential for the epitaxial growth of (001)-oriented rare earth nitride layers, including LuN, on hexagonal crystal substrates. google.com This compatibility in crystal structure opens the door for designing custom heterostructures and superlattices. google.com

These engineered materials could exhibit novel electronic and magnetic properties not found in the individual components. For instance, the integration of LuN with other group-III nitrides, such as gallium nitride (GaN) and aluminum nitride (AlN), is being explored to create advanced electronic and optoelectronic devices. miguelcaro.orgresearchgate.net The development of such heterostructures could lead to advancements in high-electron-mobility transistors (HEMTs) and other next-generation semiconductor technologies. miguelcaro.orgresearchgate.net

Comprehensive Phase Diagram Investigations of Lutetium-Nitrogen-Containing Ternary and Quaternary Systems

Understanding the phase diagrams of multi-component systems containing lutetium and nitrogen is fundamental to discovering new materials with desired properties. Researchers are actively investigating ternary and quaternary systems to map out stable and metastable phases.

Recent studies have focused on the Lu-Si-O-N system, where this compound is a key end member. The synthesis of LuN with low oxygen content is a critical step in exploring high-nitrogen-containing phases within this quaternary system. researchgate.net Such investigations are essential for developing new ceramic materials with enhanced properties. researchgate.netnist.gov

The Lu-H-N ternary system has also garnered significant attention due to reports of near-ambient superconductivity in nitrogen-doped lutetium hydride. nih.govphysicsworld.com First-principles calculations and experimental studies are being conducted to understand the phase stability and structure of compounds within this system. aip.orgresearchgate.netarxiv.orgiphy.ac.cnarxiv.org While initial theoretical studies at 1 GPa and ambient pressure did not identify any thermodynamically stable ternary Lu-N-H compounds, several metastable phases were predicted. aip.orgresearchgate.netarxiv.orgiphy.ac.cnarxiv.org Further investigations under various pressures are ongoing to explore the potential for new, stable, or metastable phases with interesting electronic properties. arxiv.orgiphy.ac.cn

Role of this compound in Proposed Nitrogen-Doped Lutetium Hydride Systems for Superconductivity Research

The report of room-temperature superconductivity at near-ambient pressure in a nitrogen-doped lutetium hydride has spurred a flurry of research activity. nih.govphysicsworld.com While this finding has been met with both excitement and scrutiny, it has undeniably highlighted the potential importance of this compound chemistry in the quest for high-temperature superconductors. pnas.orgnih.gov

The initial hypothesis suggested that doping lutetium hydride with nitrogen could stabilize a superconducting phase at lower pressures. i2massociates.comstartorus.com The presence of Lu-N chemical bonds is thought to play a crucial role in the electronic structure of the material. researchgate.net Theoretical studies are exploring how nitrogen doping affects the electronic properties of lutetium hydride, with some calculations suggesting that nitrogen substitution can lead to flat bands and sharp peaks in the density of states near the Fermi level, features often associated with high-temperature superconductivity. aps.orgresearchgate.net

However, subsequent experimental and theoretical work has cast doubt on the initial claims of room-temperature superconductivity. pnas.orgnih.gov Several studies have failed to reproduce the results, and theoretical calculations have not yet identified a stable or metastable Lu-N-H structure that would support phonon-mediated superconductivity near room temperature. aip.orgnih.gov Despite the controversy, this line of inquiry continues to drive research into the complex interplay between structure, bonding, and electronic properties in these ternary systems.

Advanced Characterization Techniques for Probing Complex this compound Phenomena

To fully understand the properties of this compound and its related compounds, researchers are employing a suite of advanced characterization techniques. High-resolution X-ray diffraction (XRD) is essential for determining the crystal structure of LuN films and powders. researchgate.netnih.govresearchgate.net Techniques like energy-dispersive X-ray spectroscopy (EDX) are used to analyze the elemental composition of synthesized materials. nih.gov

To probe the electronic properties, scientists utilize methods such as electrical transport measurements and optical spectroscopy. researchgate.net These techniques can help determine the material's conductivity, bandgap, and the effect of doping. researchgate.net For investigating the complex phenomena in nitrogen-doped lutetium hydrides, a combination of temperature-dependent resistance measurements, magnetic susceptibility, and heat capacity measurements are employed to search for signatures of superconductivity. nih.gov

Theoretical Prediction and Experimental Realization of Unexplored this compound Phases

First-principles calculations based on density functional theory (DFT) are a powerful tool for predicting the existence and properties of new materials before they are synthesized in the lab. researchgate.netaps.orgresearchgate.net Theoretical studies on this compound have predicted a structural phase transition from the ambient pressure rocksalt (B1) structure to a cesium chloride (CsCl) type structure at very high pressures, around 250.81 GPa. researchgate.net

Computational searches are also being used to explore the vast compositional space of ternary and quaternary systems containing LuN. These calculations can identify potentially stable or metastable phases with novel electronic or magnetic properties. arxiv.orgiphy.ac.cnarxiv.org For example, theoretical investigations of the Lu-N-H system have predicted several metastable ternary compounds. aip.orgarxiv.orgiphy.ac.cn The next step is the experimental realization of these predicted phases, which often requires carefully controlled synthesis conditions, such as high pressure and temperature. nih.gov The synergy between theoretical prediction and experimental synthesis will be crucial for discovering the next generation of this compound-based materials.

Q & A

Q. What are the established synthesis protocols for lutetium nitride (LuN) in laboratory settings?

this compound is typically synthesized via high-temperature solid-state reactions. A common method involves heating lutetium metal or Lu₂O₃ under a controlled ammonia (NH₃) or nitrogen atmosphere at temperatures exceeding 1000°C. For example:

  • Direct nitridation : Lu metal is heated in a tube furnace under NH₃ flow (5–10 mL/min) at 1100–1200°C for 12–24 hours.
  • Carbothermal reduction : Lu₂O₃ is mixed with carbon and reacted under N₂ at 1400°C, yielding LuN and CO byproducts. Key challenges include minimizing oxygen contamination, which requires rigorous vacuum purging or inert gas flushing . Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm phase purity.

Q. How is the thermal stability of LuN evaluated, and what are its decomposition pathways?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., Ar, N₂) is used to assess LuN’s stability. Studies show LuN begins decomposing at ~800°C in air due to oxidation to Lu₂O₃ and release of N₂ gas. In inert environments, decomposition occurs above 1600°C. Researchers must account for these thresholds when designing high-temperature applications .

Q. What analytical techniques are essential for characterizing LuN’s crystallographic and electronic properties?

  • XRD : Confirms cubic crystal structure (space group Fm3\overline{3}m) and lattice parameters (e.g., a = 4.88 Å).
  • X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states (Lu³⁺, N³⁻) and detects surface contaminants like LuO₂.
  • Transmission electron microscopy (TEM) : Resolves grain boundaries and defects, which influence electrical conductivity. Challenges include sample preparation to prevent surface oxidation during transfer .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve discrepancies in reported electronic properties of LuN?

Density functional theory (DFT) calculations predict LuN to be a semiconductor with a narrow bandgap (~1.2 eV), but experimental studies often report metallic behavior due to oxygen impurities or non-stoichiometry. To reconcile this:

  • Compare DFT results (e.g., using VASP or Quantum ESPRESSO) with angle-resolved photoemission spectroscopy (ARPES) data.
  • Model defect chemistry (e.g., Lu vacancies, interstitial N) to quantify their impact on conductivity. Recent studies highlight the need for ultra-high-vacuum synthesis to minimize defects, enabling accurate property validation .

Q. What methodologies optimize LuN synthesis for specific stoichiometric ratios (e.g., Lu-rich vs. N-rich phases)?

Design of Experiments (DOE) frameworks are employed to optimize parameters:

  • Temperature gradient studies : Vary synthesis temperatures (900–1500°C) to identify phase-pure LuN windows.
  • Gas flow rate adjustments : Higher NH₃ flow (≥15 mL/min) promotes N incorporation but risks excessive carbon uptake in carbothermal methods. Post-synthesis, Rietveld refinement of XRD data quantifies phase ratios, while electron energy loss spectroscopy (EELS) maps elemental distribution .

Q. How do interfacial properties of LuN-based heterostructures (e.g., LuN/GaN) influence their performance in optoelectronic devices?

  • Molecular beam epitaxy (MBE) : Used to grow epitaxial LuN layers on GaN substrates. Key parameters include substrate temperature (600–800°C) and N₂ plasma flux.
  • Cross-sectional TEM : Reveals interfacial defects (e.g., dislocations) that degrade electron mobility.
  • Band alignment studies : Combine ultraviolet photoelectron spectroscopy (UPS) and DFT to design heterostructures with minimized valence band offsets .

Data Contradiction and Reproducibility Analysis

Q. Why do experimental measurements of LuN’s thermal conductivity vary widely across studies?

Discrepancies arise from:

  • Sample porosity : Hot-pressed samples exhibit lower conductivity (5–10 W/m·K) versus single crystals (15–20 W/m·K).
  • Measurement techniques : Laser flash analysis (LFA) may overestimate conductivity in porous samples compared to steady-state methods. Researchers should standardize sample density reporting and validate results across multiple techniques .

Q. What strategies address inconsistencies in reported magnetic properties of doped LuN (e.g., Fe-doped LuN)?

  • Neutron diffraction : Resolve magnetic moment orientation and coupling mechanisms.
  • SQUID magnetometry : Distinguish intrinsic magnetism from impurity phases (e.g., LuFeO₃). Contradictions often stem from unintended doping during synthesis, necessitating stricter atmosphere control .

Methodological Best Practices

Q. How should researchers design experiments to study LuN’s radiation tolerance for nuclear applications?

  • Ion irradiation : Expose LuN thin films to He⁺ or Au⁺ beams (1–10 dpa) at 500–800°C.
  • Post-irradiation analysis : Use scanning electron microscopy (SEM) to quantify void formation and XRD to detect amorphization thresholds. Reference datasets from analogous nitrides (e.g., GaN) provide benchmarks for damage accumulation rates .

Q. What protocols ensure reproducibility in LuN synthesis across laboratories?

  • Interlaboratory studies : Share standardized precursors (e.g., 99.99% Lu₂O₃) and furnace calibration protocols.
  • Open-data repositories : Publish raw XRD, EDS, and TGA data with metadata (e.g., gas purity levels, ramp rates).
    Initiatives like the Materials Project database provide crystallographic reference codes (mp-10025 for LuN) to align characterization efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.